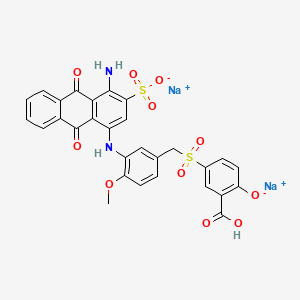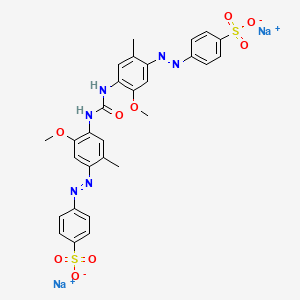
1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is a heterocyclic aromatic compound that features a benzimidazole core fused with an ethyl ester functional group. This compound is known for its significant pharmacological properties and is widely studied in medicinal chemistry for its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with ethyl chloroformate under basic conditions to form the benzimidazole core, followed by esterification to introduce the ethyl ester group . Another method involves the condensation of o-phenylenediamine with ethyl cyanoacetate, followed by cyclization and esterification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
Major Products Formed:
- Oxidized benzimidazole derivatives
- Reduced benzimidazole derivatives
- Substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt microbial cell walls, resulting in antimicrobial activity .
Comparación Con Compuestos Similares
1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER can be compared with other similar compounds, such as:
1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER: Similar structure but with a methyl ester group instead of an ethyl ester group.
1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID: Lacks the ester group, resulting in different chemical properties and reactivity.
2-METHYL-1H-BENZOIMIDAZOLE: Contains a methyl group at the 2-position, leading to variations in biological activity and chemical behavior.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
1865-04-9 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







